

Does autoclaving completely inactivate all RNases in water?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl Pyrocarbonate*

Cat. No.: *B155208*

[Get Quote](#)

Technical Support Center: RNase Inactivation

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the inactivation of Ribonucleases (RNases) in water, with a specific focus on the efficacy of autoclaving.

Frequently Asked Questions (FAQs)

Q1: Does autoclaving completely inactivate all RNases in water?

A1: No, autoclaving alone is not sufficient to completely and irreversibly inactivate all RNases.

[1] While autoclaving at a standard 121°C for 20-25 minutes can significantly reduce the activity of many RNases, some, like RNase A, are remarkably thermostable.[2][3] These robust enzymes can refold and regain partial activity upon cooling, posing a risk to your RNA experiments.[4][5]

Q2: Why are RNases so difficult to inactivate by heat?

A2: The high stability of certain RNases, such as RNase A, is attributed to their compact structure, which is reinforced by multiple disulfide bonds.[6][7] These bonds help the enzyme to refold into its active conformation after heat denaturation.[7]

Q3: If autoclaving is insufficient, what is the recommended method for preparing RNase-free water?

A3: The gold standard for preparing RNase-free water is treatment with diethylpyrocarbonate (DEPC) followed by autoclaving.^{[5][8][9]} DEPC is a chemical that irreversibly inactivates RNases by modifying histidine, lysine, cysteine, and tyrosine residues in the active site.^{[10][11]} The subsequent autoclaving step is crucial for hydrolyzing and inactivating the DEPC, which would otherwise interfere with downstream applications.^{[2][6][8]}

Q4: Are there alternatives to DEPC treatment?

A4: Yes, several alternatives are available. Commercially available, certified nuclease-free water is a convenient and reliable option. Additionally, some commercial reagents are designed to inactivate RNases in solutions, including those containing Tris, which cannot be DEPC-treated.^[5] For glassware and metalware, baking at 180°C for at least four hours is an effective method of RNase inactivation.^[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
RNA degradation observed in experiments using autoclaved water.	Residual RNase activity in the water due to enzyme renaturation after autoclaving.	<ol style="list-style-type: none">1. Switch to DEPC-treated, autoclaved water or commercially purchased nuclease-free water.^{[5][9]}2. Test your water for RNase activity using a sensitive detection assay.^[12]3. Ensure proper aseptic technique to prevent re-contamination of treated water.
Inhibition of downstream enzymatic reactions (e.g., in vitro transcription, RT-PCR).	Incomplete removal of DEPC after treatment.	<ol style="list-style-type: none">1. Ensure the DEPC-treated water is autoclaved for a sufficient duration (e.g., 15 minutes per liter) to completely hydrolyze the DEPC.^[2]2. After autoclaving, a faint, sweet, fruity smell may be present due to the formation of volatile esters from the ethanol byproduct; this does not indicate the presence of residual DEPC.^[3]
Need to prepare RNase-free Tris buffer.	DEPC chemically reacts with the amine group in Tris, rendering the DEPC ineffective. ^[3]	<ol style="list-style-type: none">1. Prepare the Tris buffer using DEPC-treated, autoclaved water.^[10]2. Use a dedicated stock of solid Tris, baked spatulas, and RNase-free glassware for buffer preparation.^[1]

Data on RNase Inactivation Methods

The following table summarizes the effectiveness of common RNase inactivation methods.

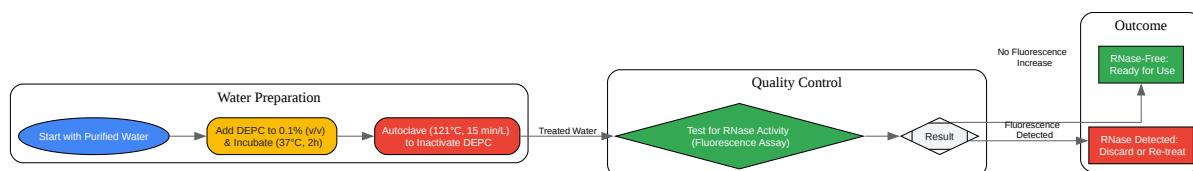
Method	Temperature (°C)	Duration	Efficacy	Key Considerations
Autoclaving	121	20 min	Incomplete. Reduces activity, but some RNases (e.g., RNase A) can renature and regain activity over time.[4][13]	Not reliable as a standalone method for preparing RNase-free water for sensitive applications.[5]
DEPC Treatment + Autoclaving	37 (incubation) then 121 (autoclave)	2 hours (incubation) then 15 min/L (autoclave)	Highly Effective. DEPC irreversibly inactivates RNases, and autoclaving removes residual DEPC.[9][10]	Cannot be used to treat solutions containing primary amines, such as Tris or HEPES.[10]
Dry Heat (Baking)	180	≥ 4 hours	Highly Effective. Suitable for glassware and metalware.[1]	Not suitable for liquids or plasticware.
Soft-Hydrothermal Processing	110	20 min	Reported to be effective for irreversible inactivation of RNase A through hydrolysis and deamidation.[4][13]	A less common method that requires specialized equipment to control steam saturation.

Experimental Protocols

Protocol: Testing for RNase Activity in Water

This protocol is based on a fluorescence-based RNase detection assay. Commercial kits, such as the RNaseAlert™ Kit, are widely available and provide a sensitive and straightforward method for detecting RNase activity.[\[12\]](#)[\[14\]](#)

Materials:


- Water sample to be tested
- RNaseAlert™ QC System (or similar fluorescence-based kit)
- RNase-free microplate (96-well)
- Positive Control (e.g., RNase A standard provided with the kit)
- Negative Control (RNase-free water provided with the kit)
- Microplate fluorometer capable of detecting FAM (fluorescein)

Procedure:

- Prepare the RNaseAlert™ Substrate: Reconstitute the lyophilized substrate in the provided reaction buffer according to the manufacturer's instructions.
- Set up the Assay: In separate wells of the 96-well microplate, add:
 - Test Sample: A specified volume of your water sample.
 - Positive Control: The RNase A standard.
 - Negative Control: The RNase-free water.
- Initiate the Reaction: Add the prepared RNaseAlert™ Substrate to each well. The substrate consists of an RNA oligonucleotide with a fluorescent reporter on one end and a quencher on the other.[\[12\]](#)
- Incubate: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

- Measure Fluorescence: Read the fluorescence in the microplate fluorometer (excitation ~485 nm, emission ~540 nm).[15]
- Interpret Results: An increase in fluorescence in the test sample well compared to the negative control indicates the presence of RNase activity. The RNases in the sample cleave the RNA substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.[12]

Visual Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and validating RNase-free water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifescience.roche.com [lifescience.roche.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinfo.com [nbinfo.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. RNase Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Does autoclaving completely inactivate all RNases in water?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155208#does-autoclaving-completely-inactivate-all-rnases-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com